

Application Notes: Labeling Live Cells with C6 NBD Sphingomyelin

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Compound of Interest

Compound Name: C6 NBD Sphingomyelin

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These application notes provide a detailed protocol for researchers, scientists, and drug development professionals on the use of C6-NBD Sphingomyelin for labeling and visualizing sphingolipid dynamics in live cells.

Introduction

C6-NBD Sphingomyelin (6-((N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoyl)sphingosyl phosphocholine) is a fluorescent analog of sphingomyelin, a major component of mammalian cell membranes.[1][2] This probe is instrumental in studying sphingolipid metabolism, trafficking, and localization within living cells.[2] Sphingolipids are not only structural components of the plasma membrane but are also involved in crucial cellular processes like signal transduction.[1][3] C6-NBD-SM allows for the visualization of endocytic pathways and the dynamics of lipid domains, such as lipid rafts.[4][5] The NBD fluorophore provides a strong fluorescent signal, making it suitable for fluorescence microscopy.[4]

Quantitative Data Summary

The following table summarizes the key spectral properties and experimental parameters for C6-NBD Sphingomyelin.

Parameter	Value	Reference
Full Chemical Name	6-((N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoyl)sphingosyl phosphocholine	[2]
CAS Number	94885-04-8	[2]
Excitation Maximum	466 nm	[2][6]
Emission Maximum	536 nm	[2][6]
Molecular Weight	740.88 g/mol	[6]
Recommended Staining Concentration	5 μ M	[4]
Typical Incubation Time	30 - 60 minutes	[4][7]
Probe Localization	Plasma membrane, endocytic vesicles	[2][7]

Experimental Protocols

Preparation of C6-NBD-Sphingomyelin-BSA Complex

For effective delivery to live cells, it is recommended to complex the lipophilic C6-NBD-SM with bovine serum albumin (BSA).[4] This enhances its solubility in aqueous media and facilitates its incorporation into the plasma membrane.

Materials:

- C6-NBD-Sphingomyelin (solid form)
- Chloroform:Ethanol (19:1 v/v)
- Absolute Ethanol
- Defatted BSA (fatty acid-free)

- Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4 (HBSS/HEPES)
- Glass test tubes
- Nitrogen gas source
- Vacuum desiccator
- Vortex mixer

Procedure:

- Prepare a 1 mM Stock Solution: Dissolve the solid C6-NBD-SM in a chloroform:ethanol (19:1 v/v) mixture to a final concentration of 1 mM.[\[4\]](#) Store this stock solution at -20°C, protected from light.[\[4\]](#)
- Dry the Lipid: Dispense 50 µL of the 1 mM stock solution into a small glass test tube.[\[4\]](#) Evaporate the solvent under a gentle stream of nitrogen gas, followed by drying under a vacuum for at least one hour to remove any residual solvent.[\[4\]](#)
- Redissolve in Ethanol: Redissolve the dried lipid film in 200 µL of absolute ethanol.[\[4\]](#)
- Prepare BSA Solution: In a 50 mL plastic centrifuge tube, dissolve 3.4 mg of defatted BSA in 10 mL of serum-free HBSS/HEPES.[\[4\]](#)
- Form the Complex: While vigorously vortexing the BSA solution, inject the 200 µL of the ethanol-dissolved C6-NBD-SM.[\[4\]](#)
- Final Concentration and Storage: This procedure results in a solution containing approximately 5 µM C6-NBD-SM complexed with 5 µM BSA.[\[4\]](#) This working solution can be stored in a plastic tube at -20°C.[\[4\]](#)

Live Cell Labeling Protocol

This protocol is designed for labeling adherent cells grown on glass coverslips or in glass-bottom dishes suitable for microscopy.

Materials:

- Cells cultured on glass coverslips or imaging dishes
- C6-NBD-SM-BSA complex (5 μ M working solution)
- Fresh, serum-free culture medium
- Ice bath

Procedure:

- **Cell Preparation:** Grow cells to the desired confluency (typically 50-70%) on a suitable imaging surface.
- **Wash Cells:** Aspirate the culture medium and gently wash the cells twice with ice-cold, serum-free medium or HBSS/HEPES.
- **Labeling Incubation:** Place the cells on an ice bath (4°C). Add the pre-chilled 5 μ M C6-NBD-SM-BSA complex to the cells and incubate for 30 minutes at 4°C.[4] This initial low-temperature incubation allows the lipid to insert into the outer leaflet of the plasma membrane while minimizing endocytosis.[8]
- **Wash Off Unbound Probe:** After incubation, aspirate the labeling solution and wash the cells three times with ice-cold, serum-free medium to remove any unbound probe.[4]
- **Initiate Internalization:** Add fresh, pre-warmed (37°C) complete culture medium to the cells and transfer them to a 37°C incubator with 5% CO₂ for 30-60 minutes.[4][7] This step allows for the temperature-dependent internalization of the labeled sphingomyelin.[8]
- **Final Wash:** Wash the cells once with fresh medium. The cells are now ready for imaging.

Back-Exchange Protocol (Optional)

To specifically visualize the internalized pool of C6-NBD-SM, a "back-exchange" procedure can be performed to remove the fluorescent lipid remaining in the outer leaflet of the plasma membrane.[7]

Materials:

- Labeled cells (after step 5 of the Live Cell Labeling Protocol)
- Back-exchange medium: Serum-free medium containing 5% (w/v) defatted BSA.[9]

Procedure:

- Prepare Cells: After the 37°C internalization step, place the cells back on ice.
- Perform Back-Exchange: Wash the cells twice with the pre-chilled back-exchange medium. [9] The incubation time may need to be optimized depending on the cell type but is typically performed for 1-2 minutes.[9]
- Wash: Wash the cells three times with ice-cold, serum-free medium to remove the BSA.
- Image: The remaining fluorescence will correspond to the C6-NBD-SM that has been internalized into endocytic compartments.[7]

Fluorescence Microscopy and Imaging

Equipment:

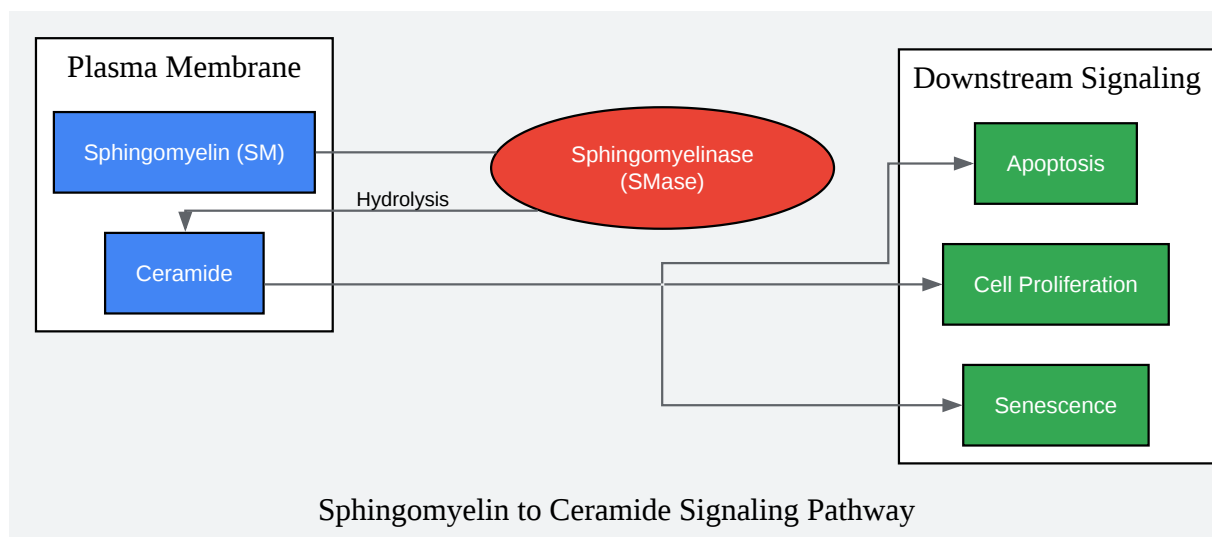
- Fluorescence microscope (confocal or widefield) equipped for live-cell imaging (with temperature and CO2 control).
- Filter set suitable for NBD (Excitation: ~460-480 nm, Emission: ~520-550 nm).

Procedure:

- Mount the Sample: Place the dish or coverslip onto the microscope stage. If long-term imaging is required, use an appropriate live-cell imaging solution and a stage-top incubator. [10]
- Locate Cells: Use brightfield or phase-contrast microscopy to locate and focus on the cells.
- Acquire Images: Switch to the fluorescence channel. Use the lowest possible excitation light intensity and shortest exposure time to minimize phototoxicity and photobleaching, especially for time-lapse experiments.[10]

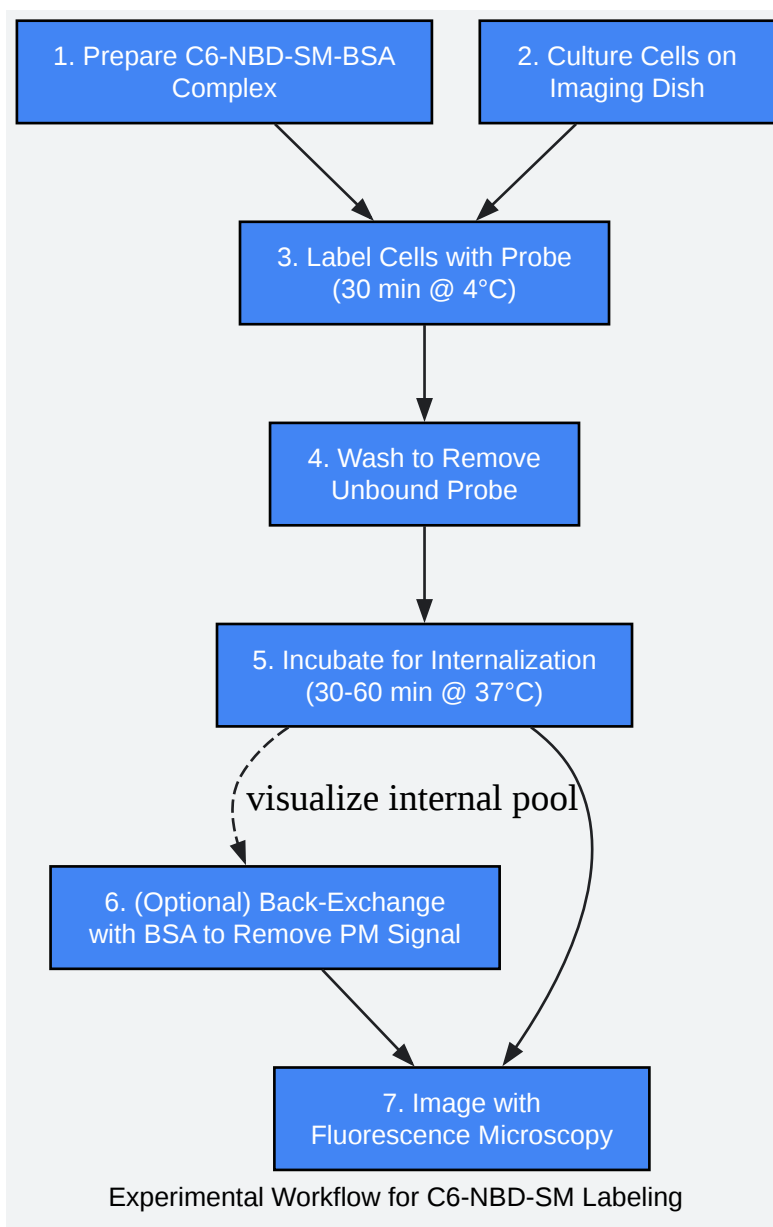
- Data Analysis: The resulting images will show the localization of C6-NBD-SM. Plasma membrane staining will be evident, and with sufficient internalization time, fluorescent puncta corresponding to endosomes and other intracellular vesicles will appear.[7]

Diagrams of Pathways and Workflows



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Caption: Sphingomyelin is hydrolyzed by sphingomyelinase to produce ceramide, a key lipid second messenger.[5]



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Caption: A step-by-step workflow for labeling live cells with C6-NBD Sphingomyelin.

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